molecular formula C23H18ClFN2OS2 B11978443 3-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Katalognummer: B11978443
Molekulargewicht: 457.0 g/mol
InChI-Schlüssel: YUORXQPJNGOBLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (hereafter referred to as Compound A) is a benzothienopyrimidinone derivative with a molecular formula C₂₃H₁₈ClFN₂OS₂ . Its structure features:

  • A tetrahydrobenzothienopyrimidinone core, which provides a rigid, bicyclic scaffold.
  • A 4-chlorophenyl group at position 3, contributing electron-withdrawing effects and lipophilicity.
  • A 4-fluorobenzylsulfanyl group at position 2, introducing both sulfur-based reactivity and halogen-mediated interactions.

Eigenschaften

Molekularformel

C23H18ClFN2OS2

Molekulargewicht

457.0 g/mol

IUPAC-Name

3-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H18ClFN2OS2/c24-15-7-11-17(12-8-15)27-22(28)20-18-3-1-2-4-19(18)30-21(20)26-23(27)29-13-14-5-9-16(25)10-6-14/h5-12H,1-4,13H2

InChI-Schlüssel

YUORXQPJNGOBLS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC5=CC=C(C=C5)F

Herkunft des Produkts

United States

Biologische Aktivität

The compound 3-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel chemical entity with potential biological activities. This article reviews its biological activity based on available research findings, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C23H18ClFN2OS
  • CAS Number : 499102-45-3

The structure features a benzothieno-pyrimidine core with substituents that may influence its biological interactions.

1. Inhibition of COX Enzymes

Research indicates that this compound exhibits selective inhibitory activity against the COX-2 enzyme , which is implicated in inflammatory processes. The selectivity for COX-2 over COX-1 suggests potential therapeutic applications in anti-inflammatory treatments without the gastrointestinal side effects commonly associated with non-selective COX inhibitors .

2. Anticancer Potential

The compound's structural similarity to other bioactive pyrimidine derivatives points to potential anticancer properties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds are notably low, indicating strong efficacy in inhibiting cancer cell proliferation .

The mechanism by which this compound exerts its biological effects may involve:

  • Binding Interactions : Molecular docking studies suggest that the compound interacts favorably with specific amino acid residues in target proteins, enhancing its inhibitory effects on enzymes like COX-2 and possibly influencing cancer cell signaling pathways.
  • Induction of Apoptosis : Similar compounds have been documented to activate apoptotic pathways in cancer cells, leading to increased cell death rates .

Data Table: Biological Activities and IC50 Values

Activity TypeTarget Cell LineIC50 Value (µM)Reference
COX-2 Inhibition--
CytotoxicityMCF-70.57
CytotoxicityHepG21.31
PIM-1 Kinase Inhibition-11.4

Case Study 1: COX-2 Selectivity

A study demonstrated that the compound selectively inhibits COX-2 over COX-1 through quantum mechanics (QM) polarized ligand docking analysis. This selectivity was attributed to specific binding interactions that stabilize the complex formed between the enzyme and the inhibitor .

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound induce apoptosis in MCF-7 cells. The treated cells exhibited a significant increase in apoptotic markers compared to controls, highlighting the compound's potential as a chemotherapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Electronic Effects

Key analogs differ primarily in substituents at positions 2 and 3, affecting electronic properties and steric profiles:

Compound Name / ID Position 3 Substituent Position 2 Substituent Molecular Formula Key Features
Compound A (CID 1980028) 4-chlorophenyl 4-fluorobenzylsulfanyl C₂₃H₁₈ClFN₂OS₂ Combines Cl (electron-withdrawing) and F (polar hydrophobic interactions).
3-methyl analog (MFCD02752955) Methyl 4-fluorobenzylsulfanyl C₁₉H₁₈FN₂OS₂ Lacks aromatic Cl; methyl group increases steric bulk but reduces polarity.
573940-83-7 4-chlorophenyl 2-(2-chlorophenyl)-2-oxoethylsulfanyl C₂₄H₁₈Cl₂N₂O₂S₂ Oxoethyl group introduces ketone, enhancing H-bonding potential.
445220-56-4 4-chlorophenyl 2-(4-methylphenyl)-2-oxoethylsulfanyl C₂₄H₂₂ClN₂O₂S₂ Methylphenyl increases lipophilicity vs. fluorobenzyl in Compound A.
477331-37-6 4-methoxyphenyl 3-methylbenzylsulfanyl C₂₄H₂₃N₂O₂S₂ Methoxy group (electron-donating) alters electronic profile vs. Cl/F.

Key Observations :

  • Electron-withdrawing groups (Cl, F) in Compound A enhance binding to electrophilic targets (e.g., kinases) compared to electron-donating groups (methoxy in ).
  • Sulfanyl side chains with aromatic halogens (e.g., 4-fluorobenzyl in Compound A) improve metabolic stability over aliphatic chains (e.g., oxoethyl in ) .

Bioactivity and Mode of Action

  • Antimicrobial Activity: Thienopyrimidinones with sulfanyl groups (e.g., Compound A) show pronounced antimicrobial effects, likely due to membrane disruption or enzyme inhibition . Analogs with methyl or methoxy substituents (e.g., ) exhibit reduced potency, suggesting halogenation is critical .
  • Kinase Inhibition: Fluorine and chlorine in Compound A may enhance interactions with ATP-binding pockets in kinases, a trait less evident in non-halogenated analogs like .

Structural and Crystallographic Insights

  • Molecular Geometry: The benzothienopyrimidinone core in Compound A is structurally analogous to derivatives in and , with minor deviations in bond lengths (mean σ(C–C) = 0.014 Å in vs. 0.004 Å in ). These differences reflect substituent-induced strain .
  • Packing Efficiency : Halogenated analogs (e.g., Compound A) exhibit tighter crystal packing due to Cl/F···π interactions, improving thermal stability compared to methyl/methoxy-substituted derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.